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Introduction
AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia

Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical regulator of the DNA damage response

(DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by ionizing

radiation (IR).[1][4][5] In the context of brain tumors, such as glioblastoma (GBM), the blood-

brain barrier (BBB) presents a significant challenge for many therapeutic agents.[1][4]

AZD1390 has been specifically designed to cross the BBB, making it a promising agent for

enhancing the efficacy of radiotherapy in brain cancers.[1][4][6] Preclinical studies in orthotopic

brain tumor models have demonstrated that AZD1390, in combination with radiation, leads to

significant tumor regression and prolonged survival.[1][4] These application notes provide a

detailed overview of the use of AZD1390 in in vivo studies using orthotopic brain tumor models,

including its mechanism of action, experimental protocols, and key preclinical data.

Mechanism of Action
AZD1390 functions as a highly selective ATP-competitive inhibitor of ATM kinase, with a

cellular IC50 of approximately 0.78 nM.[2][3] By inhibiting ATM, AZD1390 prevents the

downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[7]

Specifically, it blocks the autophosphorylation of ATM at Serine 1981 and the subsequent

phosphorylation of downstream targets such as Chk2 and KAP1.[5] This disruption of the DDR

pathway sensitizes cancer cells to the cytotoxic effects of ionizing radiation, which induces DNA
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double-strand breaks.[1] The combination of AZD1390 and radiation leads to an accumulation

of cells in the G2/M phase of the cell cycle and ultimately, mitotic catastrophe and apoptotic cell

death.[8][9]

Below is a diagram illustrating the signaling pathway affected by AZD1390.
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Caption: Mechanism of action of AZD1390 in inhibiting the ATM signaling pathway.
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Data Presentation
The following tables summarize the quantitative data from preclinical studies of AZD1390 in

orthotopic brain tumor models.

Table 1: In Vivo Efficacy of AZD1390 in Combination with Radiotherapy

Animal
Model

Tumor
Model

Treatment
Group

Median
Survival
(days)

Percent
Increase in
Lifespan
(%)

Reference

Mouse
U251

Orthotopic

Vehicle + RT

(2 Gy x 5)
30 - [9]

Mouse
U251

Orthotopic

AZD1390 (20

mg/kg, daily)

+ RT (2 Gy x

5)

Not specified,

but enhanced
Not specified [9]

Mouse
NCI-H2228

Orthotopic
Vehicle + RT Not specified - [10]

Mouse
NCI-H2228

Orthotopic

AZD1390 (5

mg/kg, QD) +

RT

Not specified
56% overall

survival
[10]

Mouse
NCI-H2228

Orthotopic

AZD1390 (20

mg/kg, BD) +

RT

Not specified
100% overall

survival
[10]

RT: Radiotherapy; QD: Once daily; BD: Twice daily

Table 2: Pharmacokinetics and Pharmacodynamics of AZD1390
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Parameter Value Species
Brain Tumor
Model

Reference

Cellular IC50 0.78 nM - - [2][3]

Free Brain

Concentration for

half-maximal

pATM inhibition

(EC50)

0.8 nM (range

0.4 to 1.6 nM)
Mouse

NCI-H2228

Orthotopic
[10]

Unbound Brain-

to-Plasma Ratio

(Kp,uu)

0.04 Mouse - [3]

Unbound Brain-

to-Plasma Ratio

(Kp,uu)

0.17 Rat - [3]

Unbound Brain-

to-Plasma Ratio

(Kp,uu)

0.33
Cynomolgus

Monkey
- [1]

Experimental Protocols
Protocol 1: Orthotopic Brain Tumor Model and
Treatment
This protocol outlines the establishment of an orthotopic glioblastoma model in mice and

subsequent treatment with AZD1390 and radiation.

Materials:

Glioblastoma cells (e.g., U251, patient-derived xenograft cells)

Immunocompromised mice (e.g., nude mice)

Stereotactic apparatus
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Hamilton syringe

Anesthesia (e.g., isoflurane)

AZD1390

Vehicle for AZD1390 (e.g., 0.5% w/v HPMC and 0.1% w/v Tween 80 for oral gavage)[2]

Animal irradiator

Procedure:

Cell Culture: Culture glioblastoma cells under standard conditions. Prior to implantation,

harvest and resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.

Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the scalp.

Stereotactic Implantation:

Mount the anesthetized mouse in a stereotactic frame.

Create a small burr hole in the skull at the desired coordinates for tumor implantation (e.g.,

into the striatum).

Slowly inject the cell suspension (e.g., 2-5 µL containing 1 x 10^5 to 5 x 10^5 cells) into

the brain parenchyma using a Hamilton syringe.

Slowly withdraw the needle and suture the scalp incision.

Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide

post-operative analgesics as required.

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques

such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic

resonance imaging (MRI).

Treatment Initiation: Once tumors are established (e.g., based on imaging signal), randomize

animals into treatment groups.
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AZD1390 Administration:

Prepare AZD1390 in the appropriate vehicle.

Administer AZD1390 via oral gavage at the desired dose (e.g., 5-20 mg/kg) and schedule

(e.g., once or twice daily).[2][9][10]

Radiotherapy:

Administer radiation to the tumor-bearing region of the brain. A common regimen is

fractionated radiation (e.g., 2 Gy per day for 5 consecutive days).[9]

AZD1390 is typically administered 1 hour before each radiation fraction.

Endpoint Analysis:

Continue to monitor tumor growth and animal survival.

The primary endpoint is typically overall survival.

Secondary endpoints can include tumor growth delay, assessed by imaging.

At the end of the study, or when animals reach a humane endpoint, euthanize the animals

and collect brain tissue for histological and molecular analysis (e.g.,

immunohistochemistry for pATM, cleaved caspase-3).

Below is a diagram illustrating the experimental workflow.

Pre-Treatment Treatment Phase Post-Treatment Analysis

Cell Culture Animal Preparation Orthotopic
Implantation

Tumor Growth
Monitoring Randomization AZD1390 + Radiation Endpoint Analysis

(Survival, Tumor Growth)
Tissue Collection

& Analysis

Click to download full resolution via product page
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Caption: General experimental workflow for in vivo studies of AZD1390 in orthotopic brain

tumor models.

Protocol 2: Pharmacodynamic Analysis
This protocol describes the assessment of target engagement by AZD1390 in brain tumor

tissue.

Materials:

Brain tissue from treated and control animals

Formalin or paraformaldehyde for fixation

Paraffin embedding reagents

Microtome

Primary antibodies (e.g., anti-pATM Ser1981, anti-pRad50)

Secondary antibodies

DAB substrate kit

Microscope

Procedure:

Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose

of AZD1390 and/or radiation. Perfuse with saline followed by 4% paraformaldehyde. Dissect

the brain and post-fix in 4% paraformaldehyde overnight.

Tissue Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin

sections (e.g., 5 µm) using a microtome.

Immunohistochemistry (IHC):

Deparaffinize and rehydrate the tissue sections.
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Perform antigen retrieval as required for the specific antibody.

Block endogenous peroxidase activity and non-specific binding.

Incubate with the primary antibody (e.g., anti-pATM) overnight at 4°C.

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Image Analysis:

Acquire images of the stained sections using a microscope.

Quantify the staining intensity or the percentage of positive cells in the tumor region to

determine the level of target inhibition.

Conclusion
AZD1390 is a promising radiosensitizing agent for the treatment of brain tumors, with a clear

mechanism of action and demonstrated efficacy in preclinical orthotopic models. The protocols

and data presented here provide a valuable resource for researchers planning in vivo studies

with this compound. Careful consideration of the experimental design, including the choice of

animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and

reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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